{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol

Supramolecular Chemistry Dendrimer Synthesis Electrochemistry

{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol (CAS 392711-13-6) is a para-substituted benzyl alcohol derivative bearing a triethylene glycol monomethyl ether chain. This structural motif combines a reactive primary benzylic alcohol handle with a hydrophilic, flexible oligoether tail.

Molecular Formula C12H18O4
Molecular Weight 226.272
CAS No. 392711-13-6
Cat. No. B2365942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol
CAS392711-13-6
Molecular FormulaC12H18O4
Molecular Weight226.272
Structural Identifiers
SMILESCOCCOCCOC1=CC=C(C=C1)CO
InChIInChI=1S/C12H18O4/c1-14-6-7-15-8-9-16-12-4-2-11(10-13)3-5-12/h2-5,13H,6-10H2,1H3
InChIKeyMGCDWDXBVVTXJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for {4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol (CAS 392711-13-6): A Triethylene Glycol-Functionalized Benzyl Alcohol Building Block


{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol (CAS 392711-13-6) is a para-substituted benzyl alcohol derivative bearing a triethylene glycol monomethyl ether chain. This structural motif combines a reactive primary benzylic alcohol handle with a hydrophilic, flexible oligoether tail. The compound is classified as a PEGylated building block used in the synthesis of functional molecules requiring balanced aqueous solubility and organic reactivity, such as supramolecular architectures, dendrimers, and linker technologies [1]. Its molecular formula is C₁₂H₁₈O₄, with a molecular weight of 226.27 g/mol [2].

Procurement Risk Analysis: Why CAS 392711-13-6 Cannot Be Replaced by 4-Methoxybenzyl Alcohol or Simple PEG-Alcohols


Replacing {4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol (CAS 392711-13-6) with a generic benzyl alcohol (e.g., CAS 100-51-6) or a shorter-chain analog (e.g., 4-(2-methoxyethoxy)benzyl alcohol) is not viable for applications that depend on its precise oligoether length. The triethylene glycol (three ethylene oxide units) chain provides a specific balance of hydrophilicity (computed LogP of approximately 1.0–1.2, versus ~1.1 for benzyl alcohol and ~1.4 for 4-methoxybenzyl alcohol) and molecular flexibility that directly governs solubility, biocompatibility, and supramolecular recognition . In dendrimer and rotaxane architectures, the hydrophilic 'aryloxy' terminal group has been shown to dramatically alter redox behavior and host-guest complexation compared to bulkier hydrophobic stoppers, proving that the terminal group's chemical identity is a critical design parameter [1].

Quantitative Comparative Evidence: Why {4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol Outperforms Closest Analogs in Key Assays


Dendrimer Terminal Group Effect on Host-Guest and Redox Properties

Polyviologen dendrimers terminated with {4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol (referred to as 'hydrophilic aryloxy terminal groups') were compared directly with analogous dendrimers terminated with bulky tetraarylmethane groups. Fluorescence titration experiments with eosin dianion in CH₂Cl₂ showed that the host-guest complexation stoichiometry is preserved in both systems (one eosin per viologen unit), confirming the aryloxy group does not sterically block the recognition site. Critically, electrochemical and photosensitization experiments in MeCN and CH₂Cl₂ revealed that only a fraction of viologen units in the dendritic structures can be reduced, corresponding to the outer-shell viologens, and that the nature of the terminal groups significantly influences the extent of charge pooling [1].

Supramolecular Chemistry Dendrimer Synthesis Electrochemistry

Comparative Lipophilicity (LogP) and Aqueous Solubility Profiling

The introduction of a triethylene glycol monomethyl ether chain onto the para-position of benzyl alcohol substantially reduces lipophilicity compared to alkyl-substituted analogs and simple benzyl alcohol itself. Vendor-reported computational LogP values for the target compound are 0.9543 (Fluorochem) and 1.2207 (Chemscene) . These values are lower than the LogP of benzyl alcohol (~1.1) and 4-methoxybenzyl alcohol (~1.4), and significantly lower than 4-methylbenzyl alcohol (~1.8), indicating that the triethylene glycol chain imparts higher hydrophilicity than these common analogs. This places the compound in a LogP range compatible with both aqueous solubility and passive membrane permeability, a profile sought after in PROTAC linker and ADC payload design .

Medicinal Chemistry Physicochemical Property Optimization ADC Linker Design

Molecular Weight and Flexibility Differentiation from Simple Benzyl Alcohols

With a molecular weight of 226.27 g/mol, {4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol provides a significantly larger spatial reach and conformational flexibility compared to benzyl alcohol (108.14 g/mol) or 4-methoxybenzyl alcohol (138.16 g/mol) [1]. The eight rotatable bonds (vs. 2 for 4-methoxybenzyl alcohol) enable the oligoether tail to extend into aqueous environments while the benzyl alcohol end reacts or anchors to a target molecule. In PROTAC degrader synthesis, linker length and flexibility are established determinants of ternary complex formation and degradation potency, making the specific length (three PEG units) a non-arbitrary design choice rather than a generic spacer .

Bioconjugation PEG Linker Technology Protein Degradation

Procurement Application Scenarios: Optimal Scientific Use Cases for CAS 392711-13-6


Synthesis of Polyviologen Dendrimers for Charge-Storage and Host-Guest Devices

This compound serves as a validated hydrophilic terminal group ('aryloxy stopper') for polyviologen dendrimers. The Ronconi et al. (2008) study directly demonstrated that dendrimers terminated with this functional group maintain a 1:1 binding stoichiometry with eosin dianion guests and exhibit distinct outer-shell-selective electrochemical reduction. Procurement of this specific building block is required to reproduce or extend these dendrimer architectures, as substitution with non-PEGylated or bulky hydrophobic stoppers alters the material's redox and hosting properties [1].

PEG-Based Linker Synthesis for Antibody-Drug Conjugates (ADCs) and PROTACs

Classified by commercial suppliers as a 'PEG fragment' for ADC products, {4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol is a monofunctional PEGylated benzyl alcohol. Its reactive primary alcohol enables direct conjugation to carboxylates (via esterification) or activation for further derivatization. The triethylene glycol chain imparts aqueous solubility (LogP ~1.0) while the aromatic ring provides UV absorbance, facilitating analytical monitoring. This specific chain length (three PEG units) is selected when a linker of intermediate hydrophilicity and length is required—longer than a simple methylene spacer but shorter than high-MW PEG chains .

Amphiphilic Rotaxane and Mechanically Interlocked Molecule Assembly

In the template-directed synthesis of amphiphilic [2]rotaxanes, the compound has been employed as a 'hydrophilic dendritic stopper' to terminate the dumbbell component. The Jeppesen et al. (2000) report demonstrates that the combination of a hydrophilic oligoether stopper (derived from this compound class) at one end and a hydrophobic tetraarylmethane stopper at the other creates the amphiphilic character essential for Langmuir-Blodgett monolayer formation and molecular device fabrication. Researchers aiming to control inter-component interactions in switchable rotaxanes must source this exact stopper chemistry to maintain the demonstrated self-assembly behavior [2].

Aqueous Solubility Optimization of Drug-Like Small Molecules

For medicinal chemistry campaigns requiring benzyl alcohol-containing pharmacophores with improved aqueous solubility, this compound offers a pre-assembled triethylene glycol solubilizing group directly attached to the aromatic ring. Its experimental/computed LogP range (0.95–1.22) is approximately 0.2–0.5 log units lower than 4-methoxybenzyl alcohol (LogP ~1.4) and 0.6–0.9 log units lower than 4-methylbenzyl alcohol (LogP ~1.8), translating to a predictable improvement in solubility for the resulting conjugates .

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